molecular formula C13H15ClN4O3S B2969707 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1798540-85-8

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No. B2969707
CAS RN: 1798540-85-8
M. Wt: 342.8
InChI Key: NYNPVMZJQRQFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-methyl-1H-imidazole is a chemical compound with the empirical formula C4H5ClN2 . It is a solid substance . Benzamide is an amide derivative of benzoic acid.


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They participate in a variety of chemical reactions, including [3 + 2] cycloaddition reactions .


Physical And Chemical Properties Analysis

2-chloro-1-methyl-1H-imidazole is a solid substance . It has a molecular weight of 116.55 .

Scientific Research Applications

  • Cardiac Electrophysiological Activity : Research has shown that N-substituted imidazolylbenzamides, a class to which the mentioned compound belongs, exhibit significant cardiac electrophysiological activity. These compounds have been compared to potent selective class III agents and are studied for their potential in treating arrhythmias (Morgan et al., 1990).

  • Antibacterial Agents : Another study highlighted the transformation of sulfamethoxazole (SMX), a related sulfonamide antibacterial, in reactions with chlorine. This research is significant in understanding the fate of sulfonamides like 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide in municipal wastewaters and drinking waters (Dodd & Huang, 2004).

  • Antiulcer Agents : Compounds with imidazolylbenzamide structures have also been explored for their potential as antiulcer agents. While some did not display significant antisecretory activity, they showed good cytoprotective properties (Starrett et al., 1989).

  • Carbonic Anhydrase Inhibitors : The compound is structurally related to benzo[b]thiophene sulfonamides, which have been studied for their inhibitory activity against cytosolic and tumor-associated carbonic anhydrase isozymes. These inhibitors have potential applications in cancer treatment (Innocenti et al., 2005).

  • Antimicrobial and Antiproliferative Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide, related to the compound , have been synthesized and shown to exhibit effective antimicrobial and antiproliferative properties (Abd El-Gilil, 2019).

  • Microbial Transformation : Research into the microbial transformation of sulfamethoxazole (SMX) under denitrifying conditions has implications for understanding how similar sulfonamides behave in environmental contexts (Nödler et al., 2012).

Safety and Hazards

2-chloro-1-methyl-1H-imidazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the development of new synthesis methods and the exploration of their potential applications are areas of ongoing research .

properties

IUPAC Name

2-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPVMZJQRQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.